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Introduction

5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a

furan ring substituted with a carboxylic acid group at the 2-position and a phenylethynyl group

at the 5-position. Its chemical formula is C13H8O3, with a molecular weight of approximately

212.21 g/mol .[1][2][3][4] The conjugated system comprising the furan ring, the alkyne, and the

phenyl group suggests interesting electronic and spectroscopic properties, making it a

molecule of interest for researchers in materials science and drug development.

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of 5-(phenylethynyl)furan-2-carboxylic acid. The data presented herein are predicted based

on the analysis of structurally similar compounds, including 2-furancarboxylic acid and other 5-

substituted furan-2-carboxylic acids, due to the limited availability of direct experimental data in

the public domain.

Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for 5-
(phenylethynyl)furan-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Assignment

~13.5 singlet -COOH

~7.6 - 7.7 multiplet Phenyl H (ortho)

~7.4 - 7.5 multiplet Phenyl H (meta, para)

~7.35 doublet Furan H3

~7.15 doublet Furan H4

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~159.5 C=O

~148.0 Furan C2

~145.0 Furan C5

~132.0 Phenyl C (ipso)

~131.5 Phenyl CH (ortho)

~129.0 Phenyl CH (meta)

~128.5 Phenyl CH (para)

~122.0 Furan CH3

~118.0 Furan CH4

~95.0 Alkyne C

~85.0 Alkyne C

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Bond Vibration Description

2500-3300 O-H stretch
Very broad, characteristic of a

carboxylic acid

~2210 C≡C stretch
Medium to weak, characteristic

of an alkyne

~1700 C=O stretch Strong, sharp peak

~1590, 1480 C=C stretch Aromatic ring vibrations

~1100 C-O stretch Furan ring ether linkage

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

212 ~100 [M]⁺ (Molecular Ion)

195 Moderate [M-OH]⁺

167 Moderate to High [M-COOH]⁺

139 Moderate [M-COOH-CO]⁺ or [C11H7]⁺

115 Moderate Phenylacetylene fragment

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 5-
(phenylethynyl)furan-2-carboxylic acid.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 10-20 mg of 5-(phenylethynyl)furan-2-carboxylic acid.
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Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Vortex the sample to ensure homogeneity.

Instrumentation and Data Acquisition:

Use a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer for analysis.

Place the sample in the spectrometer's probe.

Shim the magnetic field to achieve homogeneity.

Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Grind a small amount of 5-(phenylethynyl)furan-2-carboxylic acid (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer for the analysis.

Record a background spectrum of the empty sample compartment.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Record the infrared spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
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Sample Introduction and Ionization:

Introduce a small amount of 5-(phenylethynyl)furan-2-carboxylic acid into the mass

spectrometer via a direct insertion probe.

In the ion source, bombard the sample with a beam of high-energy electrons (typically 70

eV) to cause ionization and fragmentation.

Mass Analysis and Detection:

Accelerate the resulting positively charged ions and separate them based on their mass-

to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

The detector will record the abundance of each ion, generating a mass spectrum.

Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 5-(phenylethynyl)furan-2-carboxylic acid.
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A general workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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